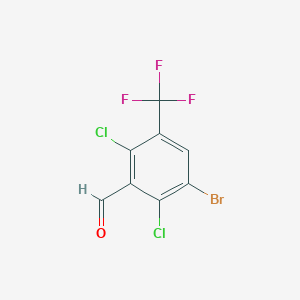
4-oxo-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzodioxine . It is a type of organic compound that contains a benzene ring fused to a dioxin ring. This structure is a key component of many pharmaceuticals and fine chemicals .
Synthesis Analysis
The synthesis of this compound involves a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate. This intermediate then undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines . In another study, the design, synthesis, and evaluation of novel (E)-3-(3-oxo-4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-N-hydroxypropenamides were reported .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a benzodioxine ring and a butanoic acid group . The exact structure would depend on the specific substituents present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can vary depending on the specific conditions and reactants used. One notable reaction is the regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates . Another reaction involves the formation of novel (E)-3-(3-oxo-4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-N-hydroxypropenamides .Wissenschaftliche Forschungsanwendungen
Optical Gating of Photosensitive Synthetic Ion Channels
Research demonstrates the use of photolabile hydrophobic molecules, including compounds similar to 4-oxo-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanoic acid, for the optical gating of nanofluidic devices based on synthetic ion channels. This application enables UV-light-triggered permselective transport of ionic species through channels, showing potential for controlled release, sensing, and information processing applications (Ali et al., 2012).
Defence Chemicals in the Gramineae
Hydroxamic acids, closely related to the specified compound, serve as defense chemicals in the Gramineae family, exhibiting a role in the defense of cereals against pests and diseases. This includes their function in detoxification of herbicides and in allelopathic effects of the crop, highlighting the ecological and agricultural significance of these compounds (Niemeyer, 1988).
Wirkmechanismus
While the exact mechanism of action of this compound is not specified in the search results, it is noted that compounds with similar structures have been found to inhibit histone deacetylases . This suggests that “4-oxo-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanoic acid” may have similar biological activity.
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its synthesis and potential biological activity. For example, the design, synthesis, and evaluation of novel (E)-3-(3-oxo-4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-N-hydroxypropenamides could be further explored . Additionally, the potential inhibitory activity of this compound against histone deacetylases could be a promising area for future research .
Eigenschaften
IUPAC Name |
4-oxo-4-(3-oxo-4H-1,4-benzoxazin-6-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-9(2-4-12(16)17)7-1-3-10-8(5-7)13-11(15)6-18-10/h1,3,5H,2,4,6H2,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVAABMOHZYRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine](/img/structure/B2868017.png)
![N-butyl-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2868018.png)
![(2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)methanol](/img/structure/B2868019.png)
![8-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2868020.png)
![(1,5-Dimethylpyrazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2868021.png)
![1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2868022.png)
![1,3-Dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2868023.png)
![5-Isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2868024.png)

![8-((4-Acetylphenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2868029.png)



